![molecular formula C8H13P B14083720 [(1-Methylcyclohexyl)methylidyne]phosphane CAS No. 101055-71-4](/img/structure/B14083720.png)
[(1-Methylcyclohexyl)methylidyne]phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine, [(1-methylcyclohexyl)methylidyne]- is an organophosphorus compound with the molecular formula C8H15P. It is also known as (1-methylcyclohexyl)methylidynephosphane. This compound is characterized by the presence of a phosphorus atom bonded to a (1-methylcyclohexyl)methylidyne group. It is a derivative of phosphine, where one of the hydrogen atoms is replaced by the (1-methylcyclohexyl)methylidyne group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, [(1-methylcyclohexyl)methylidyne]- typically involves the reaction of a suitable phosphorus precursor with a (1-methylcyclohexyl)methylidyne source. One common method is the reaction of phosphorus trichloride with (1-methylcyclohexyl)methylidyne lithium in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of phosphine, [(1-methylcyclohexyl)methylidyne]- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the product. The product is then purified using techniques such as distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphine, [(1-methylcyclohexyl)methylidyne]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the parent phosphine.
Substitution: The (1-methylcyclohexyl)methylidyne group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or aryl halides can be used for substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Parent phosphine.
Substitution: Various substituted phosphines depending on the reagents used.
Applications De Recherche Scientifique
Phosphine, [(1-methylcyclohexyl)methylidyne]- has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of phosphine, [(1-methylcyclohexyl)methylidyne]- involves its interaction with molecular targets such as enzymes and receptors. The phosphorus atom can form bonds with various substrates, facilitating chemical transformations. The compound can also act as a nucleophile or electrophile, depending on the reaction conditions .
Comparaison Avec Des Composés Similaires
Phosphine, [(1-methylcyclohexyl)methylidyne]- can be compared with other similar compounds such as:
Methylidynephosphane: Contains a carbon-phosphorus triple bond and is highly reactive.
tert-Butylphosphaacetylene: A more stable derivative with a bulky tert-butyl group.
Uniqueness
Phosphine, [(1-methylcyclohexyl)methylidyne]- is unique due to its specific structure and reactivity. The presence of the (1-methylcyclohexyl)methylidyne group imparts distinct chemical properties, making it useful in various applications .
List of Similar Compounds
- Methylidynephosphane
- tert-Butylphosphaacetylene
- Trimethylsilylphosphaacetylene
Propriétés
Numéro CAS |
101055-71-4 |
|---|---|
Formule moléculaire |
C8H13P |
Poids moléculaire |
140.16 g/mol |
Nom IUPAC |
(1-methylcyclohexyl)methylidynephosphane |
InChI |
InChI=1S/C8H13P/c1-8(7-9)5-3-2-4-6-8/h2-6H2,1H3 |
Clé InChI |
BJVRYIJYHQPJOF-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCCC1)C#P |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14083642.png)
![Cobinamide, Co-(cyano-kC)-, dihydrogen phosphate (ester), inner salt,3'-ester with[1-(5-O-acetyl-a-D-ribofuranosyl)-5,6-dimethyl-1H-benzimidazole-kN3]](/img/structure/B14083643.png)
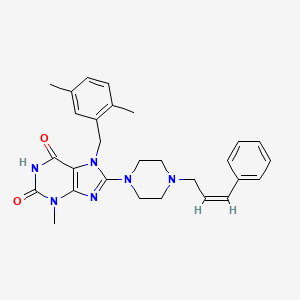
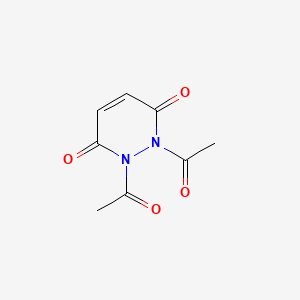
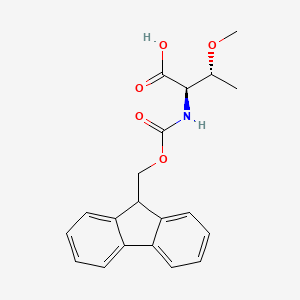
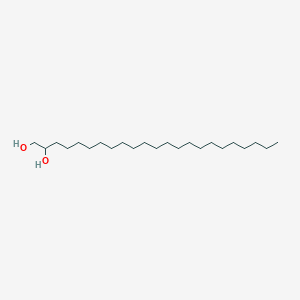
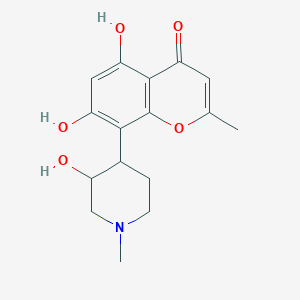
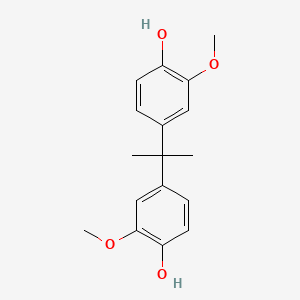
![methyl [3-(3-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]acetate](/img/structure/B14083676.png)
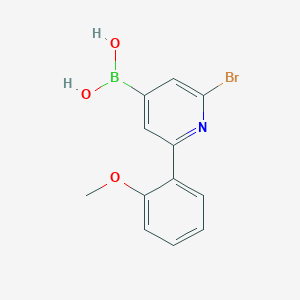

![(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(6S,12S,15S,18S,21S,27S,30S,33S,36S,39S,42S,45S,48S,51S,54S,57S,60S,63S,66S,69R,74R,77S)-69-amino-18-(2-amino-2-oxoethyl)-60-(3-carbamimidamidopropyl)-33-(2-carboxyethyl)-45,51-bis(carboxymethyl)-12,15,27,30,36,42,57,63-octakis(hydroxymethyl)-66-(1H-imidazol-4-ylmethyl)-54-methyl-39-(2-methylpropyl)-2,5,11,14,17,20,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,76-docosaoxo-48-propan-2-yl-71,72-dithia-1,4,10,13,16,19,25,28,31,34,37,40,43,46,49,52,55,58,61,64,67,75-docosazatetracyclo[75.3.0.06,10.021,25]octacontane-74-carbonyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B14083689.png)
![2-Propen-1-yl 2,3-dihydro-7-methyl-2-[(5-methyl-2-furanyl)methylene]-3-oxo-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14083705.png)
![[3AA,4A(E),5B,6AA]-4-[4-(3-Chlorophenoxy)-3-oxo-1-butenyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one](/img/structure/B14083730.png)
